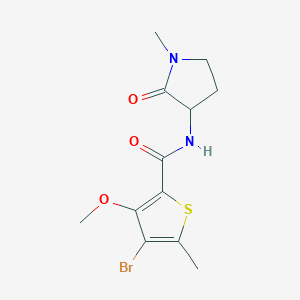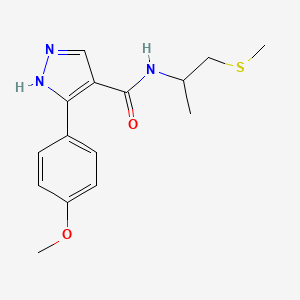
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone, also known as FTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FTM belongs to the class of thiazepanes, which are heterocyclic compounds that contain a seven-membered ring with a nitrogen and sulfur atom.
Mécanisme D'action
The exact mechanism of action of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to act on multiple targets in the body. In neurological disorders, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and cognition. In cancer, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including topoisomerase II and protein kinase C. In inflammation, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory prostaglandins.
Biochemical and Physiological Effects:
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to have a variety of biochemical and physiological effects in the body. In animal models of Alzheimer's disease, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to improve cognitive function and to reduce levels of amyloid beta, a protein that forms plaques in the brain and is associated with Alzheimer's disease. In cancer, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In inflammation, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to reduce inflammation and to alleviate pain in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is that it has shown potential therapeutic effects in a variety of areas, including neurological disorders, cancer, and inflammation. Another advantage is that (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is relatively easy to synthesize and can be produced in large quantities. One limitation of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that more research is needed to determine the safety and efficacy of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone in humans.
Orientations Futures
There are several future directions for research on (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone. One direction is to further investigate its potential therapeutic applications in neurological disorders, cancer, and inflammation. Another direction is to optimize its therapeutic potential by identifying its exact mechanism of action and developing more potent derivatives. Additionally, more research is needed to determine the safety and efficacy of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone in humans, including clinical trials.
Méthodes De Synthèse
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone can be synthesized through a multistep process that involves the reaction of 3-fluoro-5-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,4-thiazepane to form (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone.
Applications De Recherche Scientifique
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been studied for its potential therapeutic applications in a variety of areas, including neurological disorders, cancer, and inflammation. In neurological disorders, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cancer, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In inflammation, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to reduce inflammation and to alleviate pain in animal models of arthritis.
Propriétés
IUPAC Name |
(3-fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNOS/c1-10-7-11(9-12(14)8-10)13(16)15-3-2-5-17-6-4-15/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVFFUIXMNBKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)



![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)

![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)

